

natural abundance and isotopic composition of cerium

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An In-depth Technical Guide to the Natural Abundance and Isotopic Composition of Cerium

Introduction

Cerium (Ce) is a chemical element with the atomic number 58. As the most abundant of the rare-earth elements, it constitutes approximately 68 parts per million of the Earth's crust.[1] Naturally occurring **cerium** is a composite of four isotopes that are observationally stable.[1][2] [3] Beyond these, a number of synthetic radioactive isotopes have been characterized.[1][3] The study of **cerium**'s isotopic composition is crucial in geochemistry and nuclear forensics, where it can serve as a tracer for geological processes and the origin of nuclear materials.[4][5]

This guide provides a comprehensive overview of the natural abundance and isotopic composition of **cerium**, details the experimental protocols for its analysis, and presents key data in a structured format for researchers, scientists, and professionals in drug development.

Natural Abundance and Stable Isotopes

Cerium found in nature is composed of four isotopes: ¹³⁶Ce, ¹³⁸Ce, ¹⁴⁰Ce, and ¹⁴²Ce.[1][2][3] Of these, ¹⁴⁰Ce is by far the most abundant, making up over 88% of all natural **cerium**.[1][2][6] While all four are considered observationally stable, only ¹⁴⁰Ce is theoretically stable.[1][3] The other three are predicted to undergo radioactive decay over extremely long timescales, though these decays have not yet been observed.[1][3]

Table 1: Natural Abundance and Properties of Stable Cerium Isotopes



Isotope	Atomic Mass (Da)	Natural Abundance (atom %)	Nuclear Spin (I)	Predicted Decay Mode
¹³⁶ Ce	135.907140	0.185 (2)	0	Double Electron Capture
¹³⁸ Ce	137.905985	0.251 (2)	0	Double Electron Capture
¹⁴⁰ Ce	139.905433	88.450 (51)	0	Theoretically Stable
¹⁴² Ce	141.909241	11.114 (51)	0	Double Beta Decay, Alpha Decay

Data sourced from multiple references.[1][2][6]

The lighter isotopes, 136 Ce and 138 Ce, are theoretically expected to decay into isotopes of barium via double electron capture.[1] The heaviest stable isotope, 142 Ce, is predicted to undergo double beta decay to 142 Nd or alpha decay to 138 Ba, with a theoretical half-life of approximately 5 x 1016 years.[1][7]

Radioactive Isotopes of Cerium

In addition to the stable isotopes, 35 radioisotopes of **cerium** have been characterized, with mass numbers ranging from 121 to 157.[3] These isotopes are synthetically produced and are not part of naturally occurring **cerium**. The isotopes from ¹⁴⁰Ce to ¹⁴⁴Ce are known to occur as fission products of uranium.[1] The primary decay mode for isotopes lighter than ¹⁴⁰Ce is electron capture or inverse beta decay to lanthanum isotopes, while heavier isotopes typically undergo beta decay to praseodymium isotopes.[1]

Table 2: Key Radioactive Isotopes of Cerium



Isotope	Half-Life	Primary Decay Mode	Decay Product
¹³⁴ Ce	3.16 days	Electron Capture (EC)	¹³⁴ La
¹³⁹ Ce	137.6 days	Electron Capture (EC)	¹³⁹ La
¹⁴¹ Ce	32.50 days	Beta Decay (β ⁻)	¹⁴¹ Pr
¹⁴⁴ Ce	284.9 days	Beta Decay (β ⁻)	¹⁴⁴ Pr

Data sourced from multiple references.[1][6][8]

Experimental Protocols for Isotopic Analysis

The precise measurement of **cerium**'s isotopic composition is essential for its application as a geochemical tracer. The primary analytical techniques employed are Thermal Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS).[5][9] A critical prerequisite for accurate analysis is the effective chemical separation of **cerium** from the sample matrix and, particularly, from elements that cause isobaric interferences (e.g., Barium, Neodymium, and Samarium).[5][9]

Sample Preparation and Chemical Separation

- Sample Dissolution: The initial step involves dissolving the sample material. For silicate
 rocks, a mixture of hydrofluoric (HF) and nitric (HNO₃) acids is typically used.[10] Carbonate
 samples may be dissolved in weak acetic acid to avoid leaching elements from detrital
 components.[10]
- Ion-Exchange Chromatography: A multi-stage ion chromatography process is employed to isolate cerium.[9]
 - Iron and Matrix Removal: An initial column using an anion resin (e.g., AG1-X8) may be used to remove iron and other matrix components.
 - Rare-Earth Element (REE) Separation: A cation resin (e.g., AG50W-X8) is used to separate the bulk REE fraction from other elements.[9]

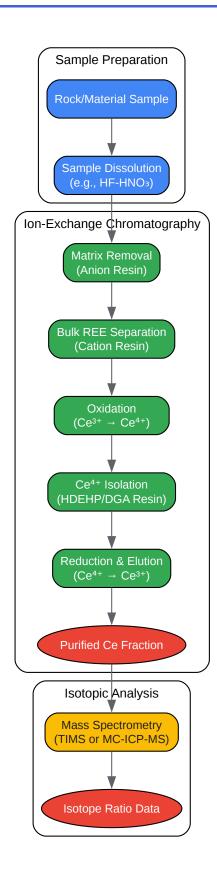






• **Cerium** Isolation: The unique redox chemistry of **cerium** is exploited for its final purification. **Cerium** is oxidized from Ce³⁺ to Ce⁴⁺ using an oxidant like sodium bromate (NaBrO₃) in nitric acid.[9][10] The sample is then passed through a specialized resin (e.g., HDEHP or Eichrom DGA) that retains Ce⁴⁺ while allowing other trivalent REEs to pass through.[9][10][11] **Cerium** is subsequently reduced back to Ce³⁺ and eluted from the column using a reducing agent like hydrogen peroxide (H₂O₂) in hydrochloric acid (HCl).[9] [10]





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General workflow for **cerium** isotopic analysis.

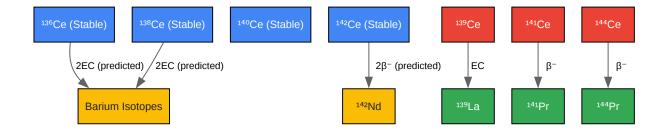


Mass Spectrometry

- Thermal Ionization Mass Spectrometry (TIMS): This technique offers very high precision.
 Cerium can be measured as either an oxide ion (CeO+) or an elemental ion (Ce+).[5][10]
 The Ce+ method is more direct but can suffer from isobaric interference from ¹³⁸Ba on ¹³⁸Ce.
 [5] This interference can be suppressed by using activators like tantalum fluoride (TaF₅) during analysis.[5] The double filament technique is commonly used for sample ionization.
 [10]
- Multi-Collector ICP-MS (MC-ICP-MS): This method provides high sample throughput.
 Samples are introduced into the plasma using a desolvating nebulizer.[9] To correct for instrumental mass bias, a sample-standard bracketing approach is often combined with doping the sample with an element of known isotopic composition, such as samarium (Sm). [9][11]

Isotopic Decay and Fractionation

The isotopic system of **cerium** provides insights into nuclear stability and geochemical processes. The predicted decay of its observationally stable isotopes and the known decay of its radioisotopes illustrate fundamental principles of nuclear physics.



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Simplified decay pathways for key **cerium** isotopes.

Furthermore, **cerium** isotopes can be fractionated during natural redox reactions.[4] When Ce³⁺ is oxidized to the less soluble Ce⁴⁺, the heavier isotopes tend to remain in the trivalent state in solution, while the lighter isotopes are preferentially incorporated into the tetravalent



solid phase.[4] This fractionation makes the stable Ce isotopic composition a powerful proxy for studying past and present redox conditions in various environments.[4]

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